2-(1,3-benzoxazol-2-ylsulfanyl)-1-[4-(4-bromophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]ethanone
Description
This compound features a benzoxazole-thioether moiety linked to a substituted dihydroquinoline scaffold. Key structural elements include:
- 4-(4-Bromophenyl)-2,2,4-trimethyl-3,4-dihydroquinoline core: The bromophenyl substituent increases molecular weight and lipophilicity, while the dihydroquinoline system may confer rigidity and influence bioactivity.
Its CAS registry number is 332019-44-0 (as per ), though synonyms and related identifiers (e.g., STK789464, AKOS005610844) are also documented .
Properties
Molecular Formula |
C27H25BrN2O2S |
|---|---|
Molecular Weight |
521.5 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-[4-(4-bromophenyl)-2,2,4-trimethyl-3H-quinolin-1-yl]ethanone |
InChI |
InChI=1S/C27H25BrN2O2S/c1-26(2)17-27(3,18-12-14-19(28)15-13-18)20-8-4-6-10-22(20)30(26)24(31)16-33-25-29-21-9-5-7-11-23(21)32-25/h4-15H,16-17H2,1-3H3 |
InChI Key |
BXDHYZPNKIAVBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2N1C(=O)CSC3=NC4=CC=CC=C4O3)(C)C5=CC=C(C=C5)Br)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-1-[4-(4-bromophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]ethanone typically involves multiple steps:
Formation of the Benzoxazole Ring: This can be achieved by cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Sulfanyl Group Introduction: The benzoxazole ring is then reacted with a thiol compound to introduce the sulfanyl group.
Quinoline Derivative Synthesis: The dihydroquinoline moiety is synthesized separately, often starting from aniline derivatives through Friedländer synthesis.
Coupling Reaction: The final step involves coupling the benzoxazole-sulfanyl intermediate with the bromophenyl-dihydroquinoline derivative under conditions that facilitate the formation of the ethanone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. It could be investigated for its interactions with biological targets, such as enzymes or receptors.
Medicine
Due to its structural complexity, the compound may exhibit pharmacological properties that could be harnessed for therapeutic purposes. Research could focus on its efficacy and safety in treating various diseases.
Industry
In materials science, the compound could be used to develop new polymers or as a precursor for advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 2-(1,3-benzoxazol-2-ylsulfanyl)-1-[4-(4-bromophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]ethanone exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, altering their activity. The pathways involved could include inhibition or activation of specific biochemical processes, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Analogues with Modified Aromatic Substituents
1-[4-(4-Methylphenyl)-2,2,4-Trimethyl-Dihydroquinolin-1-yl] Analog
- Structure : Replaces the 4-bromophenyl group with a 4-methylphenyl substituent.
- Key Differences: The methyl group is electron-donating, reducing electrophilicity compared to bromine. Lower molecular weight (C28H26N2O2S vs. C27H23BrN2O2S for the brominated compound). Increased solubility in non-polar solvents due to reduced polarity .
Simpler Bromophenyl-Containing Analogues
- Example: 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone (CAS 13944-97-3). Structure: Lacks the dihydroquinoline core, simplifying the scaffold. Impact: Reduced steric hindrance and molecular weight (C15H10BrNO2S vs.
Biological Activity
The compound 2-(1,3-benzoxazol-2-ylsulfanyl)-1-[4-(4-bromophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]ethanone is a novel organic molecule with potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent research findings.
Chemical Structure and Synthesis
The chemical structure of the compound features a benzoxazole ring, a sulfanyl group, and a bromophenyl moiety attached to a quinoline derivative. The synthesis typically involves:
- Formation of Benzoxazole Ring : Cyclization of o-aminophenol with suitable carboxylic acid derivatives.
- Introduction of Sulfanyl Group : Reaction with thiol compounds.
- Bromination : Introduction of the bromophenyl group via bromination reactions.
- Quinoline Derivative Formation : Incorporation of the quinoline structure through condensation reactions.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Antifungal Activity : It has also been tested against fungal pathogens such as Candida albicans, demonstrating comparable efficacy to standard antifungal agents.
Anticancer Activity
The compound's anticancer potential is particularly noteworthy:
- Mechanism of Action : It may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
- Cell Line Studies : In vitro studies have shown that it can significantly reduce viability in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values suggesting potent activity.
Study 1: Antimicrobial Efficacy
A study conducted by [source] evaluated the antimicrobial properties of related benzoxazole derivatives. The findings suggested that the presence of the sulfanyl group enhances activity against Gram-positive bacteria.
| Compound | Activity (Zone of Inhibition) |
|---|---|
| Control (Ciprofloxacin) | 30 mm |
| Compound A | 25 mm |
| Compound B | 22 mm |
Study 2: Anticancer Effects
Another research article focused on the anticancer effects of benzoxazole derivatives on various cancer cell lines. The results indicated that the compound under study exhibited significant cytotoxicity.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 15 |
| HCT116 | 10 |
The biological activities of this compound are attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The sulfanyl group may facilitate binding to active sites on enzymes involved in metabolic pathways.
- Receptor Modulation : It can alter receptor conformations, influencing downstream signaling pathways critical for cell survival and proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
